

Picralinal: A Promising Scaffold for Novel Drug Discovery

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Compound of Interest

Compound Name: *Picralinal*

Cat. No.: *B602800*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Picralinal, a naturally occurring monoterpene indole alkaloid isolated from plants of the *Alstonia* genus, particularly *Alstonia scholaris*, presents a compelling starting point for novel drug discovery.[1][2] The indole alkaloid scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on **Picralinal**, including its chemical properties, known biological activities of related compounds, and its potential for development into new therapeutic agents. While direct quantitative data for **Picralinal** is limited in publicly available literature, this guide extrapolates its potential based on the activities of closely related picraline-type alkaloids and the broader class of indole alkaloids.

Chemical and Physical Properties

Picralinal is a complex heterocyclic molecule with the chemical formula $C_{21}H_{22}N_2O_4$ and a molar mass of 382.41 g/mol.[3] Its intricate structure offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel derivatives with potentially enhanced biological activities.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₂ N ₂ O ₄	PubChem[3]
Molar Mass	382.41 g/mol	PubChem[3]
Class	Monoterpene Indole Alkaloid	General Knowledge
Natural Source	Alstonia scholaris	[1][2]

Potential Therapeutic Applications and Biological Activities

While specific bioactivity data for **Picralinal** is not extensively documented, research on related picraline-type alkaloids and extracts from *Alstonia scholaris* suggests several promising avenues for drug discovery.

Anti-diabetic Potential: SGLT Inhibition

A significant area of interest for picraline-type alkaloids is their potential as inhibitors of the sodium-glucose cotransporters SGLT1 and SGLT2.[4][5][6] These transporters play a crucial role in glucose reabsorption in the kidneys and intestines, and their inhibition is a validated therapeutic strategy for type 2 diabetes.[7][8][9]

Studies on picraline-type alkaloids isolated from *Alstonia macrophylla* have demonstrated potent inhibitory activity against both SGLT1 and SGLT2.[4][6] This suggests that **Picralinal**, as a core structure of this class, may possess similar inhibitory properties.

Table 1: SGLT1 and SGLT2 Inhibitory Activity of Picraline-Type Alkaloids

Compound	SGLT1 IC ₅₀ (μM)	SGLT2 IC ₅₀ (μM)	Source
10-methoxy-N(1)-methylburnamine-17-O-veratrate	4.0	0.5	[4]
Alstiphyllanine D	5.0	2.0	[4]
Alstiphyllanine E	Moderate Inhibition	Moderate Inhibition	[6]
Alstiphyllanine F	Moderate Inhibition	Moderate Inhibition	[6]

Note: Data for **Picralinal** is not available. The table presents data for structurally related compounds to indicate potential activity.

Anti-inflammatory Activity

Alkaloids isolated from *Alstonia scholaris* have shown significant anti-inflammatory properties. [10][11] The anti-inflammatory effects of indole alkaloids are often attributed to their ability to modulate key inflammatory pathways. While direct evidence for **Picralinal** is lacking, the general anti-inflammatory potential of this class of compounds is well-established.[10][12][13]

Antimicrobial Activity

Extracts from *Alstonia scholaris* have been traditionally used for their antimicrobial properties. Indole alkaloids, in general, are known to exhibit a broad spectrum of activity against various bacterial and fungal pathogens.[14][15][16][17][18][19] Further investigation is warranted to determine the specific antimicrobial spectrum and potency of **Picralinal**.

Anticancer Activity

Several alkaloids from *Alstonia scholaris* have demonstrated cytotoxic effects against various cancer cell lines.[20][21] The proposed mechanisms often involve the modulation of signaling pathways crucial for cancer cell proliferation and survival. The potential of **Picralinal** as an anticancer agent remains an area for future research.

Experimental Protocols

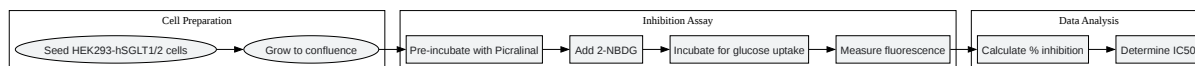
Detailed experimental protocols for assessing the potential biological activities of **Picralinal** are provided below. These are generalized methods and would require optimization for the specific compound.

SGLT Inhibition Assay (Cell-Based using 2-NBDG)

This protocol describes a non-radioactive method for assessing SGLT1 and SGLT2 inhibition using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Methodology:

- **Cell Culture:** HEK293 cells stably expressing human SGLT1 or SGLT2 are cultured in appropriate media.
- **Assay Preparation:** Cells are seeded in 96-well plates and grown to confluence.
- **Compound Incubation:** Cells are pre-incubated with varying concentrations of **Picralinal** or a reference inhibitor (e.g., Phlorizin) in a sodium-containing buffer.
- **Glucose Uptake:** 2-NBDG is added to the wells, and the plate is incubated to allow for glucose uptake.
- **Fluorescence Measurement:** The reaction is stopped, and cells are washed. The intracellular fluorescence is measured using a fluorescence plate reader.
- **Data Analysis:** The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.



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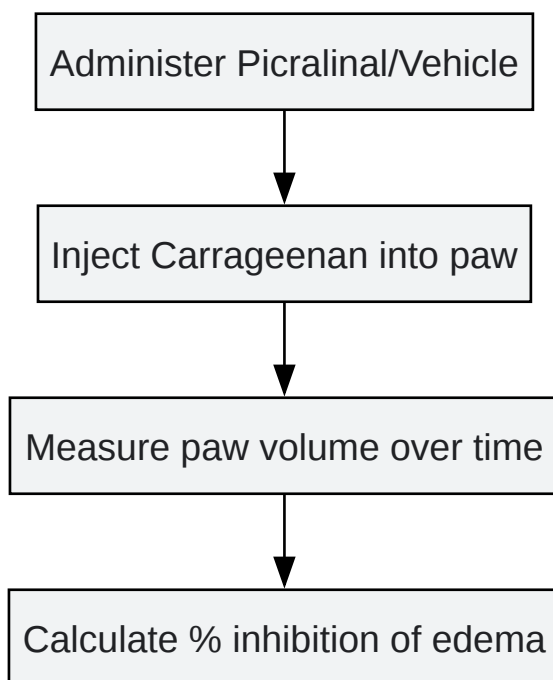
SGLT Inhibition Assay Workflow

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.^[4]

Methodology:

- **Animal Model:** Male Wistar rats or Swiss albino mice are used.
- **Compound Administration:** Animals are orally or intraperitoneally administered with **Picralinal** at various doses or a reference drug (e.g., Indomethacin).
- **Induction of Inflammation:** After a set pre-treatment time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw.
- **Measurement of Edema:** The paw volume is measured at regular intervals using a plethysmometer.
- **Data Analysis:** The percentage of inhibition of edema is calculated for each group compared to the control group.



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Carrageenan-Induced Paw Edema Workflow

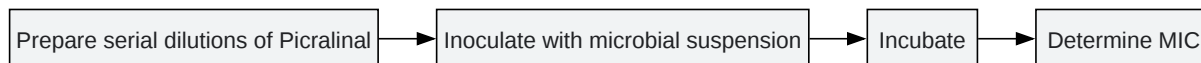
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.^{[7][8][22]}

Methodology:

- Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) is prepared.^{[16][18][23][24]}
- Serial Dilution: **Picralinal** is serially diluted in a 96-well microtiter plate containing growth medium.
- Inoculation: Each well is inoculated with the prepared microbial suspension.
- Incubation: The plate is incubated under appropriate conditions for microbial growth.

- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.



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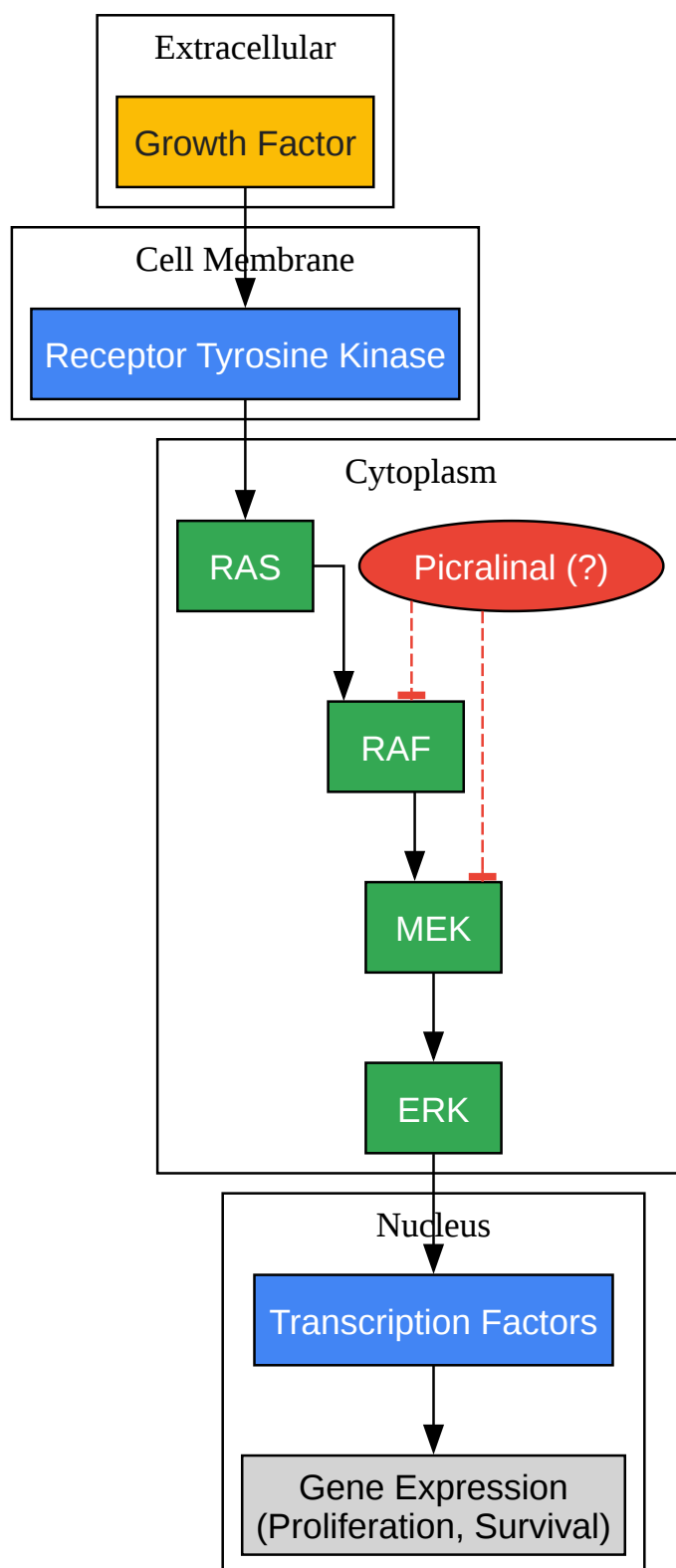
Broth Microdilution for MIC Determination

Potential Signaling Pathway Modulation

While direct evidence for **Picralinal** is not yet available, indole alkaloids are known to interact with various signaling pathways. Based on the activities of related compounds, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are plausible targets for **Picralinal**.^{[25][26][27][28]}

MAPK Signaling Pathway

The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis.^{[26][27]} Its dysregulation is a hallmark of many cancers. Some natural products target this pathway to exert their anticancer effects.^[25]

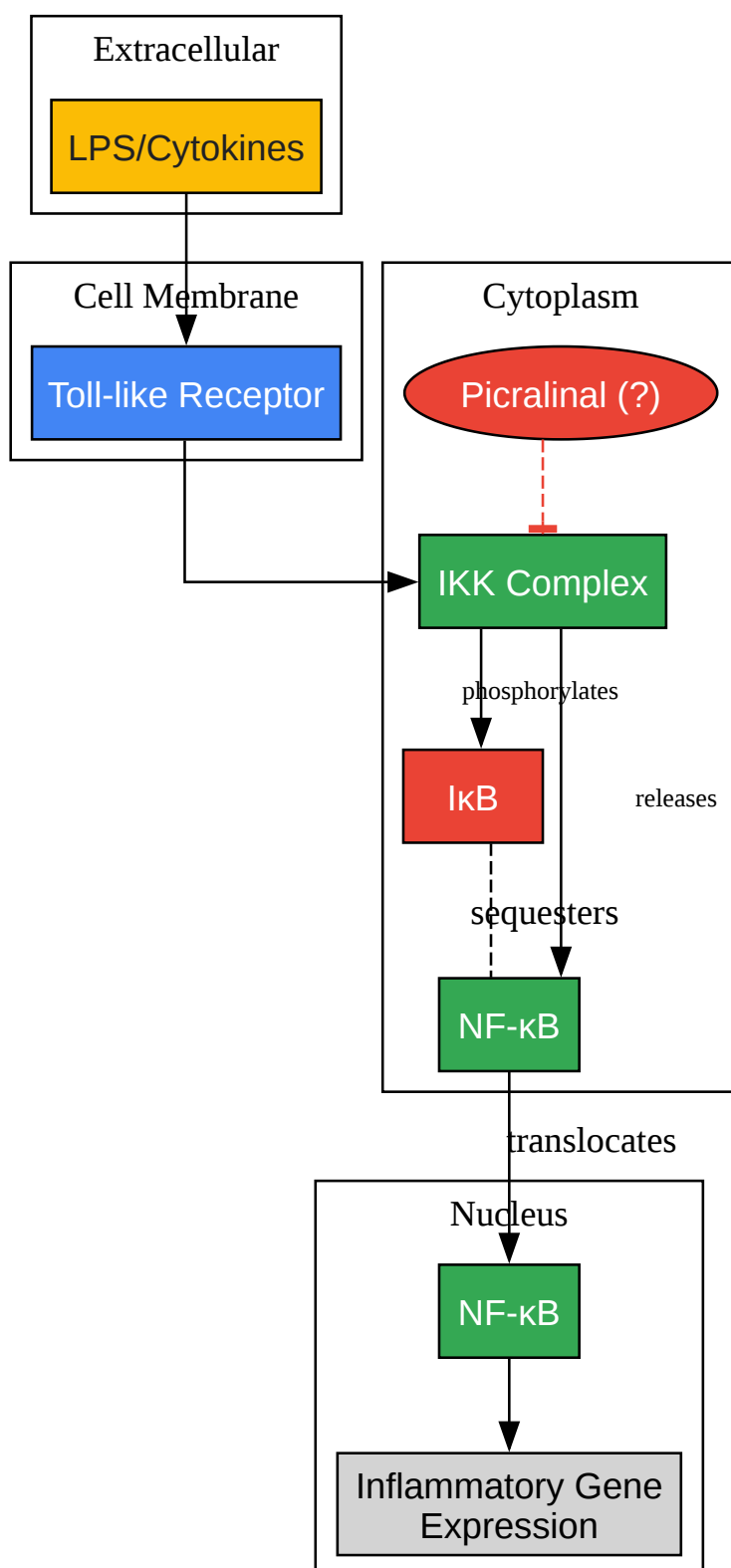


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Hypothesized Modulation of MAPK Pathway by **Picralinal**

NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of inflammation.^{[29][30][31][32]} Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.



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